Methyl 2,3,5-trihydroxybenzoate
Overview
Description
“Methyl 2,3,5-trihydroxybenzoate” is also known as “Methyl 3,4,5-trihydroxybenzoate” or "Methyl gallate" . It is a bioactive derivative of gallic acid . This compound is known to possess various pharmacological properties such as antioxidant, anti-inflammatory, apoptotic, and immunomodulatory .
Synthesis Analysis
“Methyl 2,3,5-trihydroxybenzoate” has been synthesized in the lab. For instance, a study produced nanocomposites (NCs) using carboxy methyl cellulose (CMC) as the interface, embedded with zinc oxide (ZnO) and the anti-cancer agent "Methyl 2,3,5-trihydroxybenzoate" .Molecular Structure Analysis
The molecular formula of “Methyl 2,3,5-trihydroxybenzoate” is C8H7O5 . Its average mass is 183.139 Da and its monoisotopic mass is 183.029892 Da .Chemical Reactions Analysis
While specific chemical reactions involving “Methyl 2,3,5-trihydroxybenzoate” are not detailed in the search results, it’s worth noting that this compound is used in the synthesis of nanocomposites, indicating its reactivity .Scientific Research Applications
Crystal Structure Analysis
- Molecular Structure : The crystal structure of Methyl Gallate is composed of planar molecules with hydroxyl groups that function as hydrogen bond donors and acceptors, forming a three-dimensional hydrogen-bonded network (Bebout & Pagola, 2009).
Antiviral Properties
- Herpes Viruses : Methyl Gallate shows high activity against herpes viruses, with significant inhibitory effects on Herpes Simplex Virus type 2 (HSV-2) in monkey kidney cells (Kane, Menna, Sung, & Yeh, 1988).
Chemical and Industrial Applications
- Chemical Synthesis : Methyl Gallate can be synthesized from gallic acid and has applications as an additive in natural rubber composites, showing potential as a secondary accelerator and antioxidant (Zidan, El-Sabbagh, & Abdelkareem, 2021).
- Chemical Industry : It is widely used in biological, medical, and chemical industries. The recent progress and future developments in the application of gallic acid were highlighted (Zhong Chong-mao, 2010).
Antioxidant and Neuroprotective Effects
- Neuroprotection : Methyl Gallate demonstrates neuroprotective effects against oxidative damage in human neuroblastoma cells, mitigating oxidative stress and inhibiting apoptosis (Cai et al., 2016).
Antimicrobial and Antifungal Activities
- Antifungal Activity : Isolated from Paenibacillus elgii, Methyl 2,3-dihydroxybenzoate shows significant antifungal activity against various plant pathogens, suggesting its potential as a biofungicide in plant disease management (Lee et al., 2017).
Synthesis and Evaluation in Organic Chemistry
- Organic Synthesis : Methyl Gallate and its derivatives have been synthesized and evaluated for various applications, including as fungicides and in liquid-crystalline phases (Ahluwalia, Jolly, & Tehim, 1982).
Safety And Hazards
properties
IUPAC Name |
methyl 2,3,5-trihydroxybenzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O5/c1-13-8(12)5-2-4(9)3-6(10)7(5)11/h2-3,9-11H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVQFXTVSPXRACF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=CC(=C1)O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40552917 | |
Record name | Methyl 2,3,5-trihydroxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40552917 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2,3,5-trihydroxybenzoate | |
CAS RN |
110361-76-7 | |
Record name | Methyl 2,3,5-trihydroxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40552917 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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